molecular formula C10H19BO3 B13623436 (2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol

(2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol

Cat. No.: B13623436
M. Wt: 198.07 g/mol
InChI Key: DDOWEUHSLARCNM-QMMMGPOBSA-N
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Description

(2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a common motif in boronic esters, and an allylic alcohol functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol typically involves the reaction of an allylic alcohol with a boronic acid or boronic ester. Common reagents include pinacolborane or bis(pinacolato)diboron. The reaction is often catalyzed by transition metals such as palladium or nickel under mild conditions.

Industrial Production Methods

Industrial production methods for boronic esters generally involve large-scale reactions using similar reagents and catalysts as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The allylic alcohol group can undergo oxidation to form the corresponding aldehyde or ketone.

    Reduction: The compound can be reduced to form the corresponding saturated alcohol.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Various biaryl or alkyl-aryl compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology

    Drug Development: Potential use in the synthesis of pharmaceutical intermediates.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Therapeutics: Investigated for potential therapeutic applications due to its ability to form stable complexes with biological molecules.

Industry

    Materials Science: Used in the synthesis of advanced materials such as polymers and nanomaterials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, while the allylic alcohol can participate in various chemical transformations. The molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    Pinacolborane: Another boronic ester with a different structure but similar reactivity.

    Allylboronic Acid Pinacol Ester: A compound with similar functional groups but different reactivity.

Uniqueness

(2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is unique due to its combination of a boronic ester and an allylic alcohol, providing versatility in both organic synthesis and potential biological applications.

Properties

Molecular Formula

C10H19BO3

Molecular Weight

198.07 g/mol

IUPAC Name

(2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol

InChI

InChI=1S/C10H19BO3/c1-7(8(2)12)11-13-9(3,4)10(5,6)14-11/h8,12H,1H2,2-6H3/t8-/m0/s1

InChI Key

DDOWEUHSLARCNM-QMMMGPOBSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)[C@H](C)O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C(C)O

Origin of Product

United States

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